molecular formula C14H17NO2 B2419502 (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine CAS No. 626208-59-1

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B2419502
CAS No.: 626208-59-1
M. Wt: 231.295
InChI Key: AHRZZSIGHKSYCD-UHFFFAOYSA-N
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Description

4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .


Synthesis Analysis

The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .


Chemical Reactions Analysis

The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings. In addition, when the removal of a PMB ester is desired, many orthogonal methods may be employed to induce cleavage .


Physical And Chemical Properties Analysis

4-Methoxybenzyl bromide has a molecular weight of 201.06 g/mol .

Scientific Research Applications

Biological Activity Research

  • The biological activity of aminomethyl derivatives, including those similar to (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine, was studied using the brine shrimp lethality test. Compounds derived from eugenol, a related chemical structure, showed potential bioactivity, indicating the potential for similar compounds to have biological effects (Rudyanto et al., 2014).

Antimicrobial and Anticoccidial Activity

  • Research on derivatives of similar compounds has shown antimicrobial and anticoccidial activity. These compounds, when modified, displayed significant activity against Eimeria tenella in chickens, suggesting the potential of similar compounds in treating infections (Georgiadis, 1976).

Anticancer Potential

  • The study of palladium(II) and platinum(II) complexes containing benzimidazole ligands related to this compound has shown potential anticancer properties. These compounds demonstrated activity against several cancer cell lines, highlighting the possibility of similar structures being useful in cancer therapy (Ghani & Mansour, 2011).

Skin Whitening Agent

  • A study on (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a compound with a similar structure, revealed its potential as a skin whitening agent. It inhibited melanin production and had UV-blocking effects, suggesting that similar compounds could be used in dermatological applications (Choi et al., 2002).

Anticancer and Antiangiogenic Activity of Derivatives

  • Derivatives of benzo[b]furan, closely related to this compound, have shown promising anticancer and antiangiogenic activities. These compounds disrupted cancer cell growth and affected vascular endothelial cells, indicating their potential in cancer treatment (Romagnoli et al., 2015).

Mechanism of Action

The total synthesis of complex organic architectures is often complicated by the presence of several different functional groups in the target molecule. These groups often present significant synthetic challenges, particularly if the reactions in a preparative sequence may affect one or more of these functional groups .

Safety and Hazards

4-Methoxybenzyl Alcohol is advised against food, drug, pesticide, or biocidal product use. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye damage .

Future Directions

The choice of protecting group is often a key decision, as problems with their introduction or removal may affect the viability of the synthetic sequence .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11-3-6-14(17-11)10-15-9-12-4-7-13(16-2)8-5-12/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRZZSIGHKSYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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